molecular formula C9H12O2 B1300167 4-Methoxy-3,5-dimethylphenol CAS No. 4962-29-2

4-Methoxy-3,5-dimethylphenol

Cat. No. B1300167
CAS RN: 4962-29-2
M. Wt: 152.19 g/mol
InChI Key: OLIKAMRJNPUECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-3,5-dimethylphenol involves various methods such as photoirradiation, Hantzsch condensation, and reactions with iodine. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized using photoirradiation by direct sunlight . Another compound, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, was synthesized via Hantzsch condensation reaction promoted by microwave irradiation . These methods indicate the versatility in synthesizing methoxyphenol derivatives.

Molecular Structure Analysis

The molecular structures of compounds similar to this compound have been determined using techniques such as single-crystal X-ray analysis and NMR spectroscopy. For example, the crystal structure of dimethyl 4-methoxy-2,3,5,6-tetrachlorophenyl phosphate was determined by X-ray analysis , and the structure of a quinone methide trimer formed by oxidation of 4-methoxy-2,6-dimethylphenol was analyzed by proton magnetic resonance spectroscopy . These studies provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involving methoxyphenol derivatives are diverse. The oxidation of 4-methoxy-2,6-dimethylphenol leads to the formation of a quinone methide trimer . Additionally, the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine results in the formation of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole . These reactions demonstrate the reactivity of methoxyphenol compounds and their potential to form various structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenol derivatives can be inferred from the studies on similar compounds. For instance, the crystal structure and hydrogen bonding patterns provide insights into the stability and packing of these molecules in the solid state . The vibrational frequencies and electronic properties of these compounds have been studied using DFT calculations, which help in understanding their spectroscopic properties and reactivity . The nonlinear optical properties of some derivatives have also been addressed, indicating potential applications in materials science .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Transesterification Reactions : 4-Methoxy-3,5-dimethylphenol participates in transesterification reactions in weakly polar, aprotic solvents. Such reactions are essential in understanding the exchange dynamics between different organic compounds, with implications in synthetic chemistry and materials science (Jackman, Petrei, & Smith, 1991).
  • NMR Spectroscopy for Structure Analysis : Proton magnetic resonance spectroscopy has been used to analyze the structure of oxidation products of this compound. This research provides insights into the molecular structure and reactivity of these compounds, crucial for applications in chemical synthesis and material development (Westra et al., 1968).

Application in Advanced Oxidation Processes

  • Degradation in Water Treatment : Studies on 4-Chloro-3,5-dimethylphenol, a compound closely related to this compound, have shown its degradation by UV and UV/persulfate advanced oxidation processes in water. Such research is critical for the removal of antimicrobial compounds from wastewater and for understanding the environmental impact of related compounds (Li et al., 2020).

Chemical Synthesis and Material Science

  • Copolymerization Studies : The compound has been used in copolymerization studies with glyoxal and benzil, contributing to the development of new polymeric materials. Understanding the reaction dynamics and product properties is vital for applications in plastics and resins industries (Mcgowan, Anderson, & Walker, 2010).
  • Molecular Interaction in Solution : Research on the interaction of lithium phenolates, including this compound, in weakly polar aprotic solvents has been conducted. Such studies are essential for understanding solvation dynamics and molecular interactions in non-polar environments, which have implications in various chemical processes (Jackman & Smith, 1988).

Safety and Hazards

The safety data sheets indicate that 4-Methoxy-3,5-dimethylphenol may cause burns of eyes, skin, and mucous membranes . It is also a combustible material, and its containers may explode when heated . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-methoxy-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKAMRJNPUECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349160
Record name 4-methoxy-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4962-29-2
Record name 4-Methoxy-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4962-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3,5-dimethylphenol
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3,5-dimethylphenol
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3,5-dimethylphenol
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3,5-dimethylphenol
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3,5-dimethylphenol
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3,5-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.